Field: Medicinal Chemistry
Application: The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Methods: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol.
Field: Organic Chemistry
Application: An efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles was developed.
Methods: The synthesis involved a p-TsOH catalyzed Diels-Alder reaction of 3-(indol-3-yl)maleimides with chalcone in toluene at 60°C.
Results: The reaction resulted in polyfunctionalized carbazoles in satisfactory yields.
1-Benzylpyrrolidine is an organic compound with the molecular formula and a molecular weight of approximately 161.24 g/mol. It features a pyrrolidine ring, which is a five-membered saturated nitrogen-containing heterocycle, substituted with a benzyl group. The compound is characterized by its colorless liquid state and has been noted for its miscibility with various organic solvents. Its structure can be represented as follows:
textN / \ C C / \ C C \ / C - C | B
where represents the benzyl group.
1-Benzylpyrrolidine exhibits typical reactivity associated with secondary amines. It can undergo:
1-Benzylpyrrolidine and its derivatives have been studied for their potential biological activities. Notably:
1-Benzylpyrrolidine can be synthesized through several methods:
pythonpyrrolidine + benzyl chloride → 1-benzylpyrrolidine + HCl
1-Benzylpyrrolidine finds applications in various fields:
Research has highlighted the interaction of 1-benzylpyrrolidine with various biological targets:
1-Benzylpyrrolidine shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
Compound Name | Similarity | Unique Features |
---|---|---|
N-Benzyl-N-methyl-1-phenylmethanamine | 0.93 | Contains additional methyl group on nitrogen |
1-Benzyl-1,2,3,6-tetrahydropyridine | 0.90 | Features a tetrahydropyridine structure |
2-Benzyloctahydropyrrolo[3,4-c]pyrrole | 0.88 | Contains a more complex bicyclic structure |
(S)-1-Benzyl-3-aminopyrrolidine | 0.83 | Contains an amino group at position three |
(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine | 0.81 | Dimethyl substitution on nitrogen |
These compounds exhibit varying degrees of similarity based on their structural features but differ significantly in their biological activities and applications.